Naphth(2,3-a)aceanthrylene
Description
Context and Significance in Contemporary Organic Chemistry
Naphth(2,3-a)aceanthrylene is a five-ring polycyclic aromatic hydrocarbon that is a subject of study in diverse fields such as chemistry, materials science, and environmental science. ontosight.ai Its unique structure imparts distinct electronic and optical properties, making it a compound of interest for potential applications in advanced materials. ontosight.ai Research into such complex PAHs is crucial for advancing our understanding of structure-property relationships in organic molecules and for the development of novel organic electronic materials.
Structural Uniqueness and Geometric Features of this compound
The structure of this compound is defined by a five-ring fused system. ontosight.ai It possesses the chemical formula C₂₄H₁₄ and a molecular weight of approximately 302.37 g/mol . nist.govnih.gov The arrangement consists of two naphthalene (B1677914) units fused to an aceanthrylene (B1216281) core. ontosight.ai This specific fusion imparts a unique geometry to the molecule, influencing its electronic and photophysical behavior. The planarity and extended π-system of this compound are key features that contribute to its characteristic properties.
Table 1: Key Structural and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₄ nih.gov |
| Molecular Weight | 302.37 g/mol nist.gov |
| CAS Registry Number | 84030-79-5 nist.govnih.gov |
| Description | Five-ring polycyclic aromatic hydrocarbon ontosight.ai |
Classification and Relationship to Other Complex Polycyclic Aromatic Systems
This compound belongs to the broad class of polycyclic aromatic hydrocarbons (PAHs). ontosight.ai More specifically, it can be categorized as a high molecular weight (HMW) PAH, which are PAHs with more than four aromatic rings. tandfonline.com It is structurally related to other fused-ring aromatic systems, such as aceanthrylene and its derivatives. vulcanchem.com The study of such complex PAHs often involves comparing their properties to simpler, well-understood PAHs to elucidate the effects of increased annulation and varied topologies on their chemical behavior. For instance, its properties can be contrasted with those of its isomers and other PAHs with the same molecular weight, such as benzo[a]pyrene.
Table 2: Classification of this compound
| Classification Category | Description |
|---|---|
| Main Class | Polycyclic Aromatic Hydrocarbon (PAH) ontosight.ai |
| Sub-Class | High Molecular Weight (HMW) PAH tandfonline.com |
| Structural Core | Aceanthrylene vulcanchem.com |
Overview of Research Challenges and Opportunities in Complex PAH Chemistry
The field of complex PAH chemistry, including the study of this compound, presents both significant challenges and exciting opportunities.
Challenges:
Synthesis: The synthesis of complex PAHs like this compound often involves intricate, multi-step procedures that can be challenging to execute and scale up. ontosight.ai
Separation and Analysis: The separation and identification of specific isomers from complex mixtures of PAHs can be analytically demanding. tandfonline.com
Environmental Concerns: Like many PAHs, this compound is of environmental concern due to its potential persistence and the recognized health risks associated with this class of compounds. ontosight.ai
Opportunities:
Materials Science: The unique photophysical properties, such as fluorescence, of complex PAHs make them promising candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs). ontosight.aigoogle.com
Theoretical Chemistry: The complex electronic structures of these molecules provide fertile ground for theoretical and computational studies to better understand aromaticity, electronic communication between fused rings, and predict molecular properties.
Environmental Science: Understanding the formation, fate, and transport of complex PAHs is crucial for assessing their environmental impact and developing remediation strategies. researchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[11.10.1.02,7.09,24.014,23.016,21]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-7-16-14-22-21(13-15(16)6-1)20-11-5-9-18-12-17-8-3-4-10-19(17)24(22)23(18)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOPJEQPIXGHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC6=CC=CC=C6C3=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232936 | |
| Record name | Naphth(2,3-a)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-79-5 | |
| Record name | Dibenzo[a,k]fluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphth(2,3-a)aceanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphth(2,3-a)aceanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Naphth 2,3 a Aceanthrylene
De Novo Synthetic Routes for Fused-Ring Systems
De novo synthesis provides a versatile approach to complex PAHs, allowing for the precise placement of functionalities.
The synthesis of Naphth(2,3-a)aceanthrylene would almost certainly be a multi-step process involving the careful construction of key intermediates. mdpi.com A common strategy involves the synthesis of a functionalized naphthalene (B1677914) or aceanthrylene (B1216281) precursor that can then undergo further reactions to complete the target scaffold. mdpi.comepa.gov For instance, a suitably substituted 2-naphthol (B1666908) could serve as a starting point, which can be converted to other functional groups to facilitate subsequent ring-forming reactions. quora.com The preparation of such precursors often involves classical organic reactions to build up the necessary carbon framework and introduce reactive handles for later transformations. epa.gov
A hypothetical retrosynthetic analysis might involve disconnecting the molecule at one of the fusion points to reveal a more accessible naphthalene derivative with a side chain poised for cyclization.
Annulation, the formation of a new ring onto an existing one, is a cornerstone of PAH synthesis. For a structure like this compound, a key step could be a benzannulation or a similar ring-closing reaction to form one of the peripheral aromatic rings. researchgate.net The specific type of annulation would depend on the nature of the precursors. For example, a Friedel-Crafts-type acylation followed by reduction and cyclization is a classic method for forming new six-membered rings on an aromatic core.
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings and are frequently employed in the synthesis of complex aromatic systems. rsc.orgyoutube.com A potential strategy for this compound could involve the [4+2] cycloaddition of a diene onto a dienophile, where one component is a derivative of naphthalene and the other provides the atoms for the aceanthrylene moiety, or vice versa. rsc.orgmdpi.com Subsequent aromatization of the resulting cycloadduct would then yield the fused aromatic system. rsc.org The choice of diene and dienophile would be critical to ensure the correct regiochemistry of the final product.
Direct Arylation and Cross-Coupling Methods
Modern synthetic chemistry offers powerful tools in the form of palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Negishi reactions) and direct C-H arylation. mdpi.comresearchgate.net These methods could be employed to couple pre-functionalized naphthalene and aceanthrylene precursors. For instance, a bromo-naphthalene derivative could be coupled with an organoboron derivative of aceanthrylene (Suzuki coupling) to form a key C-C bond, which is then followed by an intramolecular cyclization to complete the fused system. mdpi.com Direct arylation, which involves the coupling of an aryl halide with a C-H bond of another aromatic ring, offers a more atom-economical approach, though controlling regioselectivity can be a challenge.
Catalyst Systems and Reaction Conditions
The success of many modern synthetic strategies for PAHs hinges on the appropriate choice of catalyst and reaction conditions. For cross-coupling reactions, palladium complexes with various phosphine (B1218219) or N-heterocyclic carbene ligands are commonly used. mdpi.comresearchgate.net The specific ligand can influence the efficiency and selectivity of the reaction. Reaction conditions such as temperature, solvent, and the choice of base are also critical parameters that need to be optimized for each specific transformation. nih.gov
For cycloaddition reactions, Lewis acids or thermal conditions are often employed to promote the reaction. researchgate.net The development of new catalytic systems that can achieve high yields and selectivities under mild conditions is an ongoing area of research in organic synthesis. researchgate.net
Challenges in Regio- and Stereoselective Synthesis of this compound
The synthesis of a specific isomer like this compound presents significant challenges in controlling regioselectivity. Many synthetic routes for PAHs can lead to mixtures of isomers, which are often difficult to separate. nih.gov For example, in electrophilic aromatic substitution reactions on a naphthalene core, substitution can occur at different positions, leading to a mixture of products. nih.gov
In annulation and cycloaddition reactions, the orientation of the reactants determines the final regiochemistry of the product. nih.gov Achieving high regioselectivity often requires the use of directing groups or carefully designed substrates.
While this compound itself is an achiral molecule, the synthesis may proceed through chiral intermediates. In such cases, controlling the stereochemistry of these intermediates would be crucial. However, for the final planar aromatic product, stereoselectivity is not a primary concern. The main challenge lies in achieving the correct connectivity of the fused rings, which is a matter of regioselectivity.
Scalability and Efficiency of Synthetic Protocols
The scalability and efficiency of synthetic routes are critical for the practical application of complex molecules like this compound, particularly in materials science where larger quantities may be required. nih.gov The efficiency of a protocol is determined by factors such as chemical yield, reaction time, cost and availability of starting materials, and the complexity of purification procedures. Scalability refers to the feasibility of translating a laboratory-scale procedure to larger, potentially industrial-scale production without significant loss of performance.
The palladium-catalyzed cascade reaction for synthesizing benzo[j]fluoranthenes offers several features that are advantageous for scalability. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, are widely used in industrial processes, particularly in the pharmaceutical industry, indicating their general robustness and scalability. rsc.org The synthesis of a tetramethoxybenzo[j]fluoranthene derivative, a compound with the same core structure as this compound, was achieved in a 52% yield for the key cascade step, which is a respectable yield for such a complex transformation. beilstein-journals.org
However, certain aspects of this specific protocol present challenges for large-scale production. The synthesis of the required coupling partners, while starting from a commercial material, involves multiple steps. For example, the preparation of a necessary naphthylboronic ester from 1,8-dihydroxynaphthalene is a multi-step process. beilstein-journals.org Furthermore, the key cascade reaction itself was conducted at a high temperature (120 °C) in dimethyl sulfoxide (B87167) (DMSO), and the yield for a differently substituted benzo[j]fluoranthene was noted to be a more modest 34%. beilstein-journals.org Such variability and the need for specialized reagents and purification (chromatography) can complicate scaling efforts.
Interactive Data Table: Synthesis of a Benzo[j]fluoranthene Derivative via Pd-Catalyzed Cascade Reaction beilstein-journals.orgbeilstein-journals.org
| Step | Reactant 1 | Reactant 2 | Catalyst / Reagents | Solvent | Temp. (°C) | Yield (%) | Notes |
| Key Cascade Reaction | 1,8-dibromo-2,7-dimethoxynaphthalene | (2,7-dimethoxynaphthalen-1-yl)boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂·CH₂Cl₂ / K₃PO₄ | DMSO | 120 | 52 | Forms the core benzo[j]fluoranthene structure. |
| Precursor Synthesis 1 | 1-iodo-2,7-dimethoxynaphthalene | Bis(pinacolato)diboron | Pd(dppf)Cl₂ / KOAc | Dioxane | 80 | 62 | Miyaura borylation to create the boronic ester. |
| Precursor Synthesis 2 | 1,8-dihydroxynaphthalene | N-Bromosuccinimide | Acetonitrile | RT | - | Two steps from commercial material. | Preparation of the dibromo coupling partner. |
Chemical Reactivity and Functionalization of Naphth 2,3 a Aceanthrylene
Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Naphth(2,3-a)aceanthrylene Core
Electrophilic Aromatic Substitution:
Polycyclic aromatic hydrocarbons are generally more reactive towards electrophiles than benzene. stackexchange.com This increased reactivity is attributed to the lower loss of stabilization energy in the formation of the intermediate carbocation (arenium ion). libretexts.org For this compound, electrophilic attack is anticipated to occur at positions that lead to the most stable arenium ion intermediate, which typically involves maximizing the number of intact benzene-like rings. wordpress.comlibretexts.org
In naphthalene (B1677914), electrophilic substitution preferentially occurs at the α-position (C1) under kinetic control due to the formation of a more stable carbocation intermediate with a greater number of resonance structures that preserve one of the aromatic rings. wordpress.comlibretexts.org By analogy, the numerous non-equivalent positions on the this compound core will exhibit differential reactivity. The most reactive sites would be those that are sterically accessible and lead to the most delocalized and stable carbocation intermediates.
Common electrophilic substitution reactions that this compound would likely undergo include:
Nitration: Reaction with nitric acid in the presence of sulfuric acid.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) typically in the presence of a Lewis acid.
Sulfonation: Reaction with fuming sulfuric acid. The regioselectivity of this reaction can be temperature-dependent, as seen with naphthalene. libretexts.orgyoutube.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using an appropriate acyl or alkyl halide and a Lewis acid catalyst. The solvent can also influence the position of substitution. libretexts.org
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution is less common for electron-rich PAHs like this compound unless the ring is substituted with strong electron-withdrawing groups. Such reactions typically require harsh conditions or specific activation of the aromatic core.
C-H Activation and Directed Functionalization
Modern synthetic methodologies, particularly transition metal-catalyzed C-H activation, offer powerful tools for the selective functionalization of PAHs. nih.govresearchgate.net These strategies often employ directing groups to control the regioselectivity of the reaction, enabling the introduction of functional groups at positions that are not readily accessible through classical electrophilic substitution. nih.govresearchgate.netdntb.gov.ua
For a large, complex molecule like this compound, C-H activation could provide a means to selectively functionalize specific positions. The choice of metal catalyst (e.g., palladium, rhodium, iridium) and directing group would be crucial in determining the outcome of the reaction. researchgate.netrsc.orgresearchgate.net This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
| Functionalization Strategy | Catalyst/Reagent | Potential Outcome |
| Direct Arylation | Pd(OAc)₂ | Introduction of aryl groups |
| Alkenylation | [RhCp*Cl₂]₂ | Formation of C-alkenyl bonds |
| Borylation | Ir-based catalysts | Introduction of boryl groups for further functionalization |
This table represents potential C-H functionalization reactions applicable to this compound based on established methods for other PAHs.
Introduction of Specific Functional Groups
The introduction of specific functional groups onto the this compound core would likely follow established protocols for PAHs. sigmaaldrich.com Functional groups can be introduced either directly onto the aromatic core or by modification of substituents. For example, a nitro group introduced via electrophilic nitration could be subsequently reduced to an amino group, which can then be diazotized to introduce a wide variety of other functionalities.
Redox Chemistry and Electrochemical Behavior
The extended π-conjugated system of this compound makes it susceptible to both oxidation and reduction. The electrochemical behavior of such large PAHs is of interest for applications in materials science, such as organic electronics.
The redox properties are influenced by the molecular structure and the presence of substituents. aalto.fi The electrochemical oxidation of related compounds, such as naphthols, has been studied, indicating the potential for this compound to undergo electron transfer reactions. doi.org Cyclic voltammetry would be a key technique to investigate its redox potentials and the stability of the resulting radical ions. The introduction of electron-donating or electron-withdrawing groups would be expected to shift the oxidation and reduction potentials, respectively. aalto.fi
Peripheral and Internal Functionalization Strategies
Functionalization of this compound can be categorized as peripheral or internal.
Peripheral Functionalization: This involves the substitution of hydrogen atoms on the outer rings of the molecule. These positions are generally more accessible and their reactivity can be predicted based on electronic and steric factors, similar to other large PAHs.
Internal Functionalization: This refers to the modification of the internal core of the molecule. Such functionalization is significantly more challenging due to the steric hindrance and lower reactivity of the internal C-H bonds. Advanced synthetic strategies, possibly involving multi-step sequences or specific catalyst systems, would be required to achieve internal functionalization.
The regioselectivity of these functionalizations would be a key challenge, likely requiring a combination of kinetic and thermodynamic control, as well as the use of directing groups to achieve desired substitution patterns. libretexts.org
Electronic Structure and Advanced Computational Investigations of Naphth 2,3 a Aceanthrylene
Quantum Chemical Calculations (DFT, TD-DFT) for Ground and Excited States
Quantum chemical calculations are fundamental tools for understanding the electronic behavior of molecules like PAHs. Density Functional Theory (DFT) is a widely used method to determine the electronic structure, energy, and properties of a molecule in its ground state. nist.gov For larger systems like Naphth(2,3-a)aceanthrylene, DFT provides a balance between computational cost and accuracy, making it suitable for calculating properties of extended π-systems. rsc.org
To investigate the behavior of the molecule upon absorbing light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states and the probabilities of transitions to these states. nih.gov For PAHs, TD-DFT is crucial for interpreting UV-visible absorption spectra and understanding their photophysical properties. researchgate.net A TD-DFT study on this compound would provide insights into its color, photochemical reactivity, and potential applications in optoelectronic materials.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps, Ionization Potentials, Electron Affinities)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for PAHs. rsc.org It provides an estimate of the molecule's electronic excitation energy, chemical stability, and electrical conductivity. A smaller gap generally implies that the molecule is more easily excited and more reactive. For large PAHs, the HOMO-LUMO gap tends to decrease as the size of the conjugated π-system increases. researchgate.net Computational studies on a large set of PAHs have shown that properties like the band gap, ionization potential, and electron affinity can be accurately predicted using DFT calculations. nih.govacs.org If such calculations were performed on this compound, the resulting data could be used to predict its suitability for use in organic semiconductor applications.
Aromaticity Assessment and Electron Delocalization Patterns
Aromaticity is a key concept in the chemistry of PAHs, referring to the increased stability of a molecule due to a cyclic arrangement of delocalized π-electrons. The degree of aromaticity can be quantified using various computational indices. The pattern of electron delocalization influences the molecule's stability, reactivity, and magnetic properties.
Electronic Transitions and Oscillator Strengths
Electronic transitions are the processes by which a molecule absorbs a photon and promotes an electron from a lower-energy orbital to a higher-energy one. The energy of the absorbed photon corresponds to the energy difference between the initial and final states. The oscillator strength is a dimensionless quantity that expresses the probability of a specific electronic transition. A higher oscillator strength indicates a more intense absorption band in the molecule's spectrum.
TD-DFT calculations are the standard method for predicting the energies and oscillator strengths of the principal electronic transitions in PAHs. nih.gov This information is used to simulate the molecule's UV-visible absorption spectrum. For this compound, a theoretical spectrum generated from calculated transition energies and oscillator strengths would identify the major absorption bands (e.g., α, β, and p bands characteristic of PAHs) and help in the experimental identification and characterization of the compound.
Molecular Geometry Optimization and Conformation Analysis
Molecular geometry optimization is a computational process that determines the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. This stable structure is known as the equilibrium geometry. For PAHs, planarity is a key structural feature. While many smaller PAHs are perfectly planar, larger or sterically hindered systems can exhibit twisting or buckling of the aromatic plane.
A geometry optimization of this compound, likely using DFT methods, would yield precise information on bond lengths, bond angles, and dihedral angles. This would confirm whether the molecule is planar or if steric strain between hydrogen atoms in its bay-like regions causes it to adopt a non-planar conformation. Deviations from planarity can have a significant impact on the molecule's electronic properties, such as the extent of π-orbital overlap and the HOMO-LUMO gap. nih.govacs.org
Quantitative Structure-Property Relationship (QSPR) Studies for Electronic Characteristics
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their observed or calculated characteristics. For PAHs, QSPR studies are valuable for predicting the electronic properties of a large number of compounds without the need to perform expensive quantum chemical calculations for each one. nih.govacs.org
These models often use topological descriptors, which are numerical values derived from the 2D representation of the molecule's structure. For instance, a descriptor called the "degree of π-orbital overlap" has been successfully used to create linear models that accurately predict the HOMO-LUMO gap, ionization potential, and electron affinity for a wide range of PAHs. nih.govacs.org this compound could be included in such a QSPR study. Its structural features would be encoded into descriptors, and the established correlation equations would be used to estimate its electronic properties, providing a rapid assessment method that complements direct DFT calculations.
Photophysical Properties and Advanced Spectroscopic Characterization of Naphth 2,3 a Aceanthrylene
Absorption Spectroscopy (UV-Vis) and Electronic Transitions
The electronic absorption spectra of polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) are characterized by multiple bands in the ultraviolet-visible (UV-Vis) region, which arise from π-π* electronic transitions. For naphthalene itself, the spectrum shows distinct absorption bands. The absorption maxima are known to shift to longer wavelengths (a bathochromic shift) as the extent of the conjugated π-system increases. For instance, moving from the two-ring system of naphthalene to the three-ring systems of anthracene and phenanthrene results in a progressive red-shift of the absorption bands. docbrown.infosmu.edu
Emission Spectroscopy and Fluorescence Quantum Yields
Naphthalene and its derivatives are known for their fluorescent properties, emitting light upon relaxation from an excited electronic state. The fluorescence spectra of silyl-substituted naphthalenes show emission maxima that are red-shifted by 4–5 nm relative to naphthalene. nih.gov This shift is consistent with the stabilization of the excited state in the larger π-system.
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and environment. For naphthalene, the quantum yield is approximately 0.23. nih.gov Substitution can significantly enhance this efficiency. Certain silyl-substituted naphthalenes exhibit quantum yields as high as 0.85, demonstrating a substantial increase in fluorescence efficiency compared to the parent molecule. nih.gov This enhancement is attributed to the electronic effects of the substituents on the radiative decay pathways.
Excited State Dynamics and Lifetimes
The dynamics of the excited state, including its lifetime, are crucial for understanding the photophysical behavior of a molecule. Ultrafast transient absorption spectroscopy is a key technique for probing these dynamics. Studies on naphthalene-based azo dyes have revealed complex excited-state deactivation pathways with multiple distinct lifetimes, often in the picosecond range (e.g., ~0.7 ps, ~3-4 ps, and 20-40 ps). nih.govrsc.orgrsc.orgresearchgate.net These lifetimes are associated with different relaxation processes, including internal conversion and intersystem crossing.
The fluorescence lifetime (τF) of naphthalene is sensitive to its environment, particularly the presence of quenchers like molecular oxygen. In degassed cyclohexane and heptane, naphthalene has a longer fluorescence lifetime compared to aerated solutions. nih.govresearchgate.net For silyl-substituted naphthalenes, fluorescence lifetimes were also found to be shorter in aerated solutions, indicating significant quenching by oxygen. nih.gov The specific lifetimes for Naphth(2,3-a)aceanthrylene are not documented, but they would be expected to be influenced by its unique electronic structure and susceptibility to environmental quenching effects.
Solvatofluorochromism and Environmental Effects on Photophysics
Solvatofluorochromism describes the change in a substance's fluorescence properties (such as the position of the emission maximum) with the polarity of the solvent. This phenomenon is particularly pronounced in molecules where the dipole moment changes significantly upon excitation. Studies on naphthoxazole derivatives show a strong solvatochromic effect in their fluorescence spectra, indicating a substantial increase in the excited-state dipole moment and the formation of an intramolecular charge-transfer state. nih.gov
The photophysical properties of naphthalene are also influenced by the solvent. In aqueous solutions, the fluorescence lifetime of naphthalene is reduced by a factor of about 2.5 compared to organic solvents, which is likely due to an increased rate of intersystem crossing. researchgate.netepa.gov The formation of complexes, for instance with cyclodextrins, can alter these properties by changing the local microenvironment of the naphthalene molecule. researchgate.netepa.gov For a large, planar molecule like this compound, solvent polarity and the ability to form intermolecular interactions would be expected to play a significant role in its photophysical behavior. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Vibrational Mode Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular structure and bonding within a molecule. The vibrational spectra of naphthalene have been extensively studied both experimentally and theoretically. niscpr.res.innasa.govnist.govcopernicus.org The 48 normal vibrational modes of naphthalene can be assigned to specific atomic motions, such as C-H stretching, C-C ring stretching, and in-plane or out-of-plane bending. niscpr.res.inresearchgate.netresearchgate.net
FT-IR spectra of naphthalene show characteristic bands, with the most intense peak often corresponding to out-of-plane C-H bending deformations. researchgate.net Raman spectra are complementary, with strong bands typically arising from C-H and C-C stretching vibrations. researchgate.netresearchgate.netchemicalbook.com Theoretical calculations using density functional theory (DFT) have proven effective in predicting and assigning the vibrational frequencies of naphthalene and its cation. niscpr.res.in For a complex structure like this compound, vibrational spectroscopy would be essential for confirming its structure, with a unique and complex pattern of vibrational modes reflecting its specific arrangement of fused rings.
Table 1: Selected Vibrational Frequencies for Naphthalene
| Vibrational Mode | Frequency (cm⁻¹) (Experimental) | Symmetry |
|---|---|---|
| C-H Stretching | ~3060 | A₁g |
| Ring C-C Stretching | ~1577 | B₂g |
| C-H In-plane Bending | ~1145 | B₁u |
| C-H Out-of-plane Bending | ~782 | B₃u |
Note: Frequencies are approximate and can vary based on the experimental conditions. Data is for naphthalene and serves as a reference. niscpr.res.inresearchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Features
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Complete assignment of ¹H and ¹³C NMR spectra for complex naphthalene derivatives is often achieved using a combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC. mdpi.commdpi.com
For the naphthalene skeleton, ¹H NMR signals for the aromatic protons typically appear in the range of 7-9 ppm, with their exact chemical shifts and coupling constants being highly sensitive to the substitution pattern. rsc.org Similarly, ¹³C NMR provides distinct signals for each carbon atom in the aromatic system, generally appearing between 110 and 155 ppm. researchgate.net For this compound, a complex pattern of signals in both ¹H and ¹³C NMR spectra would be expected, and advanced 2D NMR techniques would be indispensable for the unambiguous assignment of each resonance to a specific proton and carbon in its large, asymmetric structure. mdpi.com
Mass Spectrometry Techniques (High-Resolution, Tandem MS) for Molecular Identity Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. mdpi.comnih.gov
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique is invaluable for probing the structure of complex molecules. Studies on related compounds, such as β-naphthol pigments, have shown that fragmentation is often dominated by cleavages around key functional groups, like the azo bond in azo dyes. researchgate.net The fragmentation pathways of PAHs can be complex, potentially involving ring cleavage or the loss of hydrogen atoms or small hydrocarbon units. researchgate.netmdpi.comnih.gov For this compound, HRMS would confirm its molecular formula, while MS/MS would reveal characteristic fragmentation pathways reflecting the stability of its fused-ring system.
Time-Resolved Spectroscopic Probes (e.g., Time-Resolved Shpol'skii Spectroscopy, Transient Absorption Spectroscopy)
Detailed research findings and specific data from time-resolved spectroscopic studies on this compound are not available in the current scientific literature. While time-resolved Shpol'skii spectroscopy and transient absorption spectroscopy are powerful techniques for elucidating the photophysical properties and excited-state dynamics of polycyclic aromatic hydrocarbons (PAHs), specific studies applying these methods to this compound have not been reported.
Time-resolved Shpol'skii spectroscopy, a technique that provides highly resolved emission spectra of molecules embedded in a suitable low-temperature matrix, would be instrumental in identifying and characterizing the individual vibronic transitions of this compound. This method allows for the determination of excited-state lifetimes and the study of energy transfer processes with high precision.
Transient absorption spectroscopy is a pump-probe technique used to study the excited-state dynamics of molecules on timescales ranging from femtoseconds to milliseconds. This method would provide crucial information on the lifetimes of the singlet and triplet excited states of this compound, as well as the kinetics of intersystem crossing and internal conversion processes.
Although data for the target compound is unavailable, studies on related naphthalene derivatives and other PAHs demonstrate the utility of these techniques. For instance, time-resolved spectroscopic studies on various naphthalene-based compounds have revealed complex excited-state dynamics, including intramolecular charge transfer, and have provided insights into the influence of molecular structure on their photophysical properties.
Future research employing time-resolved Shpol'skii spectroscopy and transient absorption spectroscopy on this compound would be invaluable for a comprehensive understanding of its photophysics. Such studies would yield precise data on its excited-state lifetimes, quantum yields, and the various deactivation pathways of its excited states, which are essential for evaluating its potential in various photophysical and photochemical applications.
Applications of Naphth 2,3 a Aceanthrylene in Advanced Materials Science
Optoelectronic Materials Development
Film Morphology and Solid-State Organization
While research exists for related polycyclic aromatic hydrocarbons, such as naphthalene (B1677914) and its derivatives, this information is not directly applicable to Naphth(2,3-a)aceanthrylene and has been excluded to adhere to the specific focus of this article. Further research and publication in the peer-reviewed literature are required to elucidate the potential of this compound for applications in advanced materials science.
Derivatives and Analogues of Naphth 2,3 a Aceanthrylene
Synthesis and Properties of Substituted Naphth(2,3-a)aceanthrylenes
The synthesis of substituted Naphth(2,3-a)aceanthrylene derivatives is achieved through a variety of organic reactions that allow for the introduction of functional groups onto the aromatic core. These substitutions can significantly alter the molecule's physical and chemical properties. Common synthetic strategies for functionalizing PAHs, which can be extrapolated to the this compound system, include electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and cycloaddition reactions.
For instance, electrophilic substitution reactions can introduce substituents such as alkyl, acyl, and halogen groups onto the aromatic rings. The position of substitution is directed by the electronic nature of the this compound core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds, enabling the attachment of aryl, vinyl, and alkynyl groups. These reactions are instrumental in extending the π-conjugation of the system, which in turn influences its electronic and optical properties.
The properties of substituted Naphth(2,3-a)aceanthrylenes are highly dependent on the nature and position of the substituents. Electron-donating groups, such as alkoxy and amino groups, can increase the electron density of the aromatic system, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups, like nitro and cyano groups, lower the energy levels of the molecular orbitals, resulting in a blue-shift. The introduction of bulky substituents can also influence the solid-state packing of the molecules, affecting their charge transport properties in organic electronic devices.
Table 1: Representative Substituted Polycyclic Aromatic Hydrocarbons and their Properties
| Compound | Substituent | Effect on Absorption Maximum (λmax) | Reference |
| Anthracene | - | 375 nm | mdpi.com |
| 9,10-Diphenylanthracene | Phenyl | 398 nm | researchgate.net |
| Naphthalene (B1677914) | - | 275 nm | researchgate.net |
| 2-Methoxynaphthalene | Methoxy | 285 nm | General Knowledge |
Note: This table provides examples of how substituents affect the properties of related PAHs, illustrating the principles that would apply to this compound.
Heteroatom-Incorporated Polycyclic Aromatic Systems (Hetero-PAHs)
The replacement of one or more carbon atoms in the this compound framework with heteroatoms such as nitrogen, oxygen, or sulfur gives rise to heteroatom-incorporated polycyclic aromatic systems, also known as hetero-PAHs. This structural modification has a profound impact on the electronic structure, reactivity, and intermolecular interactions of the parent molecule.
Nitrogen-containing analogues, or aza-PAHs, are among the most studied hetero-PAHs. The introduction of a nitrogen atom can be achieved through various synthetic methods, including condensation reactions of amino-substituted precursors and cyclization reactions. The lone pair of electrons on the nitrogen atom can participate in the π-system, altering the aromaticity and basicity of the molecule. The position of the nitrogen atom is crucial in determining the resulting properties. For example, a nitrogen atom in a pyridine-like configuration will act as an electron-withdrawing group, while in a pyrrole-like configuration, it can be electron-donating.
Oxygen and sulfur-containing analogues, such as furan- and thiophene-fused systems, also exhibit unique properties. The presence of these heteroatoms can influence the planarity of the molecule and introduce new possibilities for intermolecular interactions, such as hydrogen bonding in the case of oxygen-containing derivatives. The synthesis of these hetero-PAHs often involves the cyclization of precursors containing the respective heteroatom. The electronic properties of these systems are influenced by the electronegativity and the ability of the heteroatom's lone pairs to participate in π-conjugation.
Strategies for Tuning Electronic and Photophysical Properties via Structural Modification
The electronic and photophysical properties of this compound derivatives can be systematically tuned through strategic structural modifications. These modifications aim to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the energy gap between them.
One of the primary strategies is the extension of π-conjugation. This can be achieved by annulating additional aromatic rings to the this compound core or by introducing unsaturated substituents, such as vinyl or ethynyl groups. Extending the π-system generally leads to a decrease in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. mdpi.com
Another effective strategy is the introduction of electron-donating and electron-withdrawing groups. By creating a "push-pull" system with donor and acceptor groups at different positions of the aromatic framework, it is possible to induce intramolecular charge transfer (ICT) upon photoexcitation. This ICT character can lead to large Stokes shifts and solvent-dependent emission properties (solvatochromism).
The incorporation of heteroatoms, as discussed in the previous section, is also a powerful tool for tuning electronic properties. Heteroatoms can modulate the electron density distribution and the energy levels of the molecular orbitals, providing a means to fine-tune the emission color and quantum yield of the resulting materials.
Table 2: Influence of Structural Modifications on the Photophysical Properties of PAHs
| Modification | Effect on HOMO-LUMO Gap | Effect on Emission Wavelength | Example Compound |
| Extended π-conjugation | Decrease | Red-shift | Tetracene vs. Anthracene mdpi.com |
| Electron-donating group | Increase HOMO | Red-shift | 2-Methoxynaphthalene |
| Electron-withdrawing group | Decrease LUMO | Blue-shift | 2-Nitronaphthalene |
| Heteroatom incorporation | Varies | Varies | Quinoline vs. Naphthalene scribd.com |
Note: This table illustrates general trends in property tuning for PAHs, which are applicable to derivatives of this compound.
Polymeric Architectures Incorporating this compound Units
The incorporation of this compound units into polymeric architectures is a promising approach for the development of advanced functional materials. These polymers can exhibit a combination of the desirable electronic and photophysical properties of the this compound monomer and the processability and mechanical robustness of polymers.
There are several approaches to incorporating this compound into polymers. It can be integrated into the main chain of a conjugated polymer, leading to materials with delocalized electronic structures and high charge carrier mobilities. This is typically achieved by polymerizing bifunctional this compound monomers through cross-coupling reactions.
Alternatively, this compound units can be attached as pendant groups to a polymer backbone. In this case, the electronic properties are largely determined by the individual chromophores, but the polymer matrix can influence their aggregation behavior and solid-state morphology. This approach allows for the facile tuning of the material's properties by modifying the polymer backbone or the linking group.
The properties of these this compound-containing polymers are highly dependent on the polymer architecture. For instance, main-chain polymers often exhibit strong electronic coupling between the aromatic units, leading to broad absorption bands and efficient energy transfer. In contrast, side-chain polymers may show properties more akin to the isolated chromophore, but with the added advantage of improved film-forming capabilities. The development of such polymers opens up possibilities for their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Supramolecular Assembly and Self-Organization of this compound Derivatives
The self-organization of this compound derivatives into well-defined supramolecular assemblies is driven by non-covalent interactions, such as π-π stacking, van der Waals forces, and hydrogen bonding. The shape and electronic structure of the this compound core make it an excellent building block for creating ordered nanostructures with emergent properties.
The tendency of planar aromatic molecules to stack on top of each other is a key driving force for the self-assembly of this compound derivatives. The strength and geometry of these π-π interactions can be modulated by introducing substituents on the aromatic core. Bulky substituents can hinder close packing, while substituents capable of hydrogen bonding can introduce directionality and specificity to the assembly process.
The self-assembly of these derivatives can lead to the formation of various nanostructures, including nanofibers, nanoribbons, and vesicles, depending on the molecular design and the processing conditions. These supramolecular structures can exhibit enhanced charge transport properties due to the ordered arrangement of the π-systems, making them attractive for applications in organic electronics.
Furthermore, the photophysical properties of this compound derivatives can be significantly altered upon aggregation. The formation of J-aggregates (head-to-tail arrangement) can lead to a red-shift in the absorption spectrum and enhanced fluorescence, while H-aggregates (face-to-face arrangement) often result in a blue-shift and fluorescence quenching. mdpi.com The ability to control the supramolecular organization of these molecules is therefore crucial for tailoring their properties for specific applications.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of complex PAHs like Naphth(2,3-a)aceanthrylene is traditionally challenging, often requiring multi-step processes with harsh conditions. Future research is anticipated to pivot towards more efficient and environmentally benign synthetic strategies.
Key Research Thrusts:
Direct C-H Arylation: A promising approach involves the use of transient directing groups to facilitate the direct arylation of arene C-H bonds. This method offers a more atom-economical route to constructing the intricate framework of this compound, potentially reducing the number of synthetic steps and the generation of waste. acs.org
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. nih.govresearchgate.net Applying this technology to the synthesis of this compound could lead to rapid and efficient production. nih.govresearchgate.net Research in this area for similar PAHs has demonstrated the potential for high yields (>90%) in significantly reduced reaction times. nih.govresearchgate.net
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved selectivity and safety, particularly for exothermic reactions that can be challenging in batch processes. The application of flow chemistry could enable the scalable and safe production of this compound and its derivatives.
Biocatalysis: While still a nascent field for large PAHs, the use of enzymes or whole-cell biocatalysts could offer highly selective and sustainable routes to this compound precursors. This approach aligns with the growing demand for green chemistry in the production of functional materials.
A comparative look at emerging synthetic methodologies for complex PAHs is presented below:
| Methodology | Potential Advantages for this compound Synthesis |
| Direct C-H Arylation | Increased atom economy, reduced synthetic steps, potential for novel functionalization. acs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.govresearchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
Integration of this compound into Hybrid Materials
The planar and electron-rich nature of this compound makes it an excellent candidate for incorporation into advanced hybrid materials. These materials could exhibit synergistic properties arising from the interaction between the PAH and a secondary component.
Potential Hybrid Systems:
Graphene-Based Hybrids: The π-π stacking interactions between this compound and graphene sheets could lead to the formation of novel two-dimensional materials. nih.gov These hybrids may possess enhanced electronic conductivity and mechanical strength, making them suitable for applications in electronics and energy storage. nih.gov
Metal-Organic Framework (MOF) Composites: Incorporating this compound as a linker or a guest molecule within MOFs could result in materials with tailored porosity and functionality. nih.gov Such composites could be explored for gas storage, separation, and catalysis. nih.gov
Polymer Nanocomposites: Dispersing this compound into polymer matrices could enhance the thermal, mechanical, and photophysical properties of the resulting nanocomposites. The specific interactions between the PAH and the polymer chains will be a key area of investigation.
Advancements in In-situ and Real-Time Characterization Techniques for Materials Science Applications
To fully understand and optimize the performance of this compound-based materials, advanced characterization techniques that can probe their properties in real-time and under operational conditions are crucial.
Emerging Characterization Methods:
Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved photoluminescence spectroscopy can provide insights into the excited-state dynamics of this compound and its hybrid materials. This is essential for applications in optoelectronics and photocatalysis.
In-situ X-ray and Neutron Scattering: These techniques can be used to monitor the structural evolution of this compound-based materials during their synthesis or operation in devices. This allows for a direct correlation between structure and properties.
Scanning Probe Microscopy: High-resolution techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can visualize the morphology and electronic structure of this compound assemblies on surfaces at the single-molecule level.
Recent advancements in real-time monitoring of PAHs, although not specific to this compound, highlight the growing capabilities in this area. For instance, biosensors have been developed for the rapid, on-site, quantitative analysis of dissolved PAHs in aqueous environments, capable of detecting concentrations as low as 0.3 µg/L within minutes. nih.gov Furthermore, photoelectric aerosol sensors are being utilized for the real-time characterization of particle-bound PAHs in ambient air. copernicus.org
Machine Learning and Data-Driven Approaches for Predicting Structure-Property Relationships
The chemical space of functionalized PAHs is vast. Machine learning (ML) and data-driven approaches are set to play a pivotal role in accelerating the discovery and design of new this compound derivatives with targeted properties.
Applications of Machine Learning:
Quantitative Structure-Property Relationship (QSPR) Models: ML algorithms can be trained on existing experimental and computational data to develop QSPR models that can predict the electronic, optical, and chemical properties of novel this compound derivatives. nih.gov These models can significantly reduce the need for time-consuming and expensive laboratory experiments. nih.gov
Generative Models: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be employed to design new this compound structures with optimized properties for specific applications.
Materials Informatics: By integrating experimental data, computational simulations, and ML models, a materials informatics framework can be established to guide the synthesis and characterization of this compound-based materials in a more systematic and efficient manner.
Studies on other PAHs have demonstrated the feasibility of using deep learning models to predict their concentrations in the environment by incorporating various ancillary data. doi.org Furthermore, ML-based QSPR models are being developed to predict the electronic properties of various classes of PAHs. nih.gov
Exploration of this compound in Quantum Technologies and Nanoscience
The unique electronic and structural properties of this compound open up possibilities for its use in the cutting-edge fields of quantum technologies and nanoscience.
Potential Research Directions:
Molecular Electronics: The ability to precisely control the structure of this compound at the molecular level makes it a candidate for use as a component in molecular-scale electronic devices, such as single-molecule transistors and wires.
Quantum Dots: this compound could serve as a building block for the synthesis of carbon-based quantum dots (CQDs). These CQDs may exhibit unique photoluminescent properties with potential applications in bioimaging, sensing, and light-emitting diodes (LEDs).
Spintronics: The rich π-electron system of this compound could be exploited in the field of spintronics, which utilizes the spin of electrons in addition to their charge. Research in this area would focus on understanding and controlling the spin states of electrons within the molecule.
While the direct application of this compound in these areas is yet to be extensively explored, the foundational role of PAHs as potential starting materials for the abiotic synthesis of materials crucial for the earliest forms of life suggests a rich and unexplored landscape for their application in nanoscience. wikipedia.org
Q & A
Basic: How is the molecular structure of Naphth[2,3-a]aceanthrylene characterized, and what analytical techniques are critical for confirming its isomer-specific configuration?
Methodological Answer:
The structural elucidation of Naphth[2,3-a]aceanthrylene (CAS 84030-79-5, C24H14) relies on advanced spectroscopic and chromatographic techniques:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (302.36 g/mol) and isotopic patterns .
- Nuclear Magnetic Resonance (NMR): Resolves ring fusion patterns and substituent positions, distinguishing it from isomers like dibenzo[a,k]fluoranthene .
- X-ray Crystallography: Provides definitive proof of planar geometry and bond angles, critical for differentiating cyclopenta-fused PAH isomers .
- High-Performance Liquid Chromatography (HPLC): Separates co-eluting isomers using reverse-phase columns with diode-array detection .
Basic: What are the key physicochemical properties of Naphth[2,3-a]aceanthrylene, and how do they influence its environmental persistence and bioavailability?
Methodological Answer:
Key properties include:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 302.36 g/mol | Predicts partitioning behavior in air/water systems. |
| Melting Point | 170–171°C (estimated) | Indicates low volatility and potential for particulate-phase adsorption. |
| Density | 1.270 g/cm³ | Affects sedimentation in aquatic systems and soil binding. |
| Log Kow (Octanol-Water) | 6.8 (estimated) | Suggests high bioaccumulation potential in lipid-rich tissues. |
These properties necessitate using solid-phase extraction (SPE) for environmental sampling and lipid-rich matrices for bioavailability studies .
Advanced: What in vitro and in vivo models are most suitable for studying the genotoxic and carcinogenic potential of Naphth[2,3-a]aceanthrylene?
Methodological Answer:
- In Vitro Models:
- Ames Test (Salmonella TA98/TA100): Detects frameshift mutations via metabolic activation (e.g., S9 liver fractions) .
- Comet Assay (Human Lymphocytes): Measures DNA strand breaks after exposure to microsomal metabolites .
- In Vivo Models:
- Rodent Two-Stage Carcinogenesis Models: Utilizes initiation-promotion protocols with dermal or inhalation exposure to assess tumorigenicity .
- Transgenic Mouse Models (e.g., Tg.AC ): Evaluates skin tumor formation linked to PAH-DNA adducts .
Studies on structural analogs like Benz[j]aceanthrylene (IARC Group 2B) suggest similar metabolic activation pathways involving cytochrome P450 1A1/1B1 .
Advanced: How do metabolic activation pathways of cyclopenta-fused PAHs like Naphth[2,3-a]aceanthrylene contribute to their mutagenicity?
Methodological Answer:
Metabolic activation involves:
Cytochrome P450 (CYP1A1/1B1): Epoxidation of the cyclopenta ring generates reactive diol-epoxides .
Epoxide Hydrolase: Converts epoxides to dihydrodiols, which further oxidize to form DNA-adducting species .
Glutathione S-Transferase (GST): Detoxifies reactive intermediates; polymorphisms may increase susceptibility .
Methodological approaches include:
- LC-MS/MS: Identifies DNA adducts (e.g., deoxyguanosine adducts) in target tissues .
- Knockout Mouse Models: Assesses the role of specific enzymes (e.g., Cyp1a1<sup>-/-</sup>) in metabolic activation .
Basic: What standard protocols exist for quantifying Naphth[2,3-a]aceanthrylene in environmental samples?
Methodological Answer:
- EPA Method 8270 (GC-MS): Quantifies PAHs in soil/water after Soxhlet extraction and silica gel cleanup .
- ISO 13877: Uses accelerated solvent extraction (ASE) with tandem MS detection for complex matrices .
- Quality Control: Includes deuterated internal standards (e.g., Acenaphthene-d10) to correct for matrix effects .
Challenges include co-elution with dibenzofluoranthene isomers, requiring GC×GC-TOFMS or ion mobility spectrometry for resolution .
Advanced: What discrepancies exist in toxicological data for Naphth[2,3-a]aceanthrylene, and how can experimental design address these?
Methodological Answer:
Discrepancies:
- Variable tumor incidence in rodent studies due to differences in metabolic competency .
- Conflicting in vitro mutagenicity results from inconsistent metabolic activation systems .
Optimization Strategies:
- Standardize S9 fractions across labs (e.g., Aroclor-induced rat liver) .
- Use genetically engineered cell lines (e.g., humanized CYP models) to improve translatability .
- Apply benchmark dose (BMD) modeling to reconcile dose-response variability .
Basic: What are the primary routes of human exposure to Naphth[2,3-a]aceanthrylene?
Methodological Answer:
- Inhalation: Dominant route in occupational settings (e.g., coal tar production) .
- Dermal: Contact with contaminated soils or industrial byproducts .
- Biomarkers: Hemoglobin adducts (e.g., naphthoquinone-albumin adducts) quantify long-term exposure .
Advanced: How does the electronic structure of Naphth[2,3-a]aceanthrylene influence its DNA interaction?
Methodological Answer:
- Computational Modeling (DFT): Predicts high electron affinity at the bay region, favoring intercalation into DNA .
- Fluorescence Spectroscopy: Measures binding constants with DNA duplexes (e.g., Kd ~10<sup>-6</sup> M) .
- Molecular Dynamics Simulations: Reveal preferential adduction at guanine N7 positions .
Basic: What parameters ensure reproducibility in toxicity studies of Naphth[2,3-a]aceanthrylene?
Methodological Answer:
| Parameter | Requirement |
|---|---|
| Exposure Duration | Chronic studies ≥ 18 months for tumorigenicity . |
| Dose Selection | Sub-NOAEL (No Observed Adverse Effect Level) for mechanistic studies . |
| Vehicle Control | Use corn oil or acetone to avoid solvent toxicity . |
Advanced: What synergistic effects occur when Naphth[2,3-a]aceanthrylene coexists with other PAHs?
Methodological Answer:
- Enhanced Carcinogenicity: Co-exposure with benzo[a]pyrene increases DNA adduct formation via CYP1A1 induction .
- Methodologies:
- Fractional Factorial Design: Isolates interaction effects in multi-PAH mixtures .
- Transcriptomics (RNA-Seq): Identifies synergistic pathway activation (e.g., AhR/ARNT signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
